molecular formula C18H14ClN3O4S B2808134 methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 321574-10-1

methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B2808134
CAS No.: 321574-10-1
M. Wt: 403.84
InChI Key: ZLOUZZFKABEZBG-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a pyrazole ring, a thiophene ring, and a chlorobenzoyl group, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The pyrazole intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the chlorobenzoyl group.

    Coupling with Thiophene Derivative: The resulting compound is coupled with a thiophene derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with methanol under acidic conditions to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[1-(4-fluorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[1-(4-methylbenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[1-(4-nitrobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate

Uniqueness

Methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[[1-(4-chlorobenzoyl)-3-methylpyrazole-4-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S/c1-10-13(16(23)20-14-7-8-27-15(14)18(25)26-2)9-22(21-10)17(24)11-3-5-12(19)6-4-11/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOUZZFKABEZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=C(SC=C2)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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